4-(benzyloxy)-N-[2-(difluoromethoxy)phenyl]benzamide -

4-(benzyloxy)-N-[2-(difluoromethoxy)phenyl]benzamide

Catalog Number: EVT-4246316
CAS Number:
Molecular Formula: C21H17F2NO3
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Anticancer Agents: Several benzamide derivatives exhibit promising anticancer activity against various cancer cell lines, including human myelodysplastic syndrome (SKM-1) [], prostate cancer (LNCaP) [], and lung cancer (A549). [] Their mechanisms of action include HDAC inhibition, AR antagonism, and induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Agents: Certain benzamide analogues demonstrate potent inhibition of the NLRP3 inflammasome, suggesting potential for treating inflammatory diseases such as multiple sclerosis (MS). [] They have been shown to reduce IL-1β production, a key inflammatory cytokine, and ameliorate disease severity in animal models.
  • Antimicrobial Agents: Numerous benzamide derivatives possess significant antimicrobial activity against a broad spectrum of bacteria and fungi, including both Gram-positive and Gram-negative species. [, , , ] Their mechanisms of action include inhibition of bacterial and fungal growth.
  • Anti-tubercular Agents: Specific benzamide derivatives have demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis (MTB), including drug-resistant strains. [, ] Their mechanisms of action involve inhibition of essential enzymes involved in cell wall synthesis, such as InhA.
  • Other Applications: Benzamide derivatives have also been explored for their potential as antiarrhythmic agents, [] GPR35 agonists for pain and inflammatory diseases, [] and as PET radiotracers for imaging the glycine transporter GlyT-2. []

3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide

Compound Description: This compound is a trifluoromethyl-substituted benzanilide that exhibits an interesting case of concomitant dimorphism. It exists in two distinct crystalline forms with different molecular arrangements, both characterized by multiple molecules in the asymmetric unit (Z′ > 1). Notably, both forms display simultaneous melting and solid-to-solid phase transition at the same temperature. []

N-(2-chloro-phenyl-carbamthioyl)-4-fluorobenzamide & N-(4-bromo-phenyl-carbamthioyl)-4-fluorobenzamide

Compound Description: These two compounds, synthesized through a two-step reaction, are structurally similar and differ only in the halogen substituent present on one of the phenyl rings (chloro vs. bromo). Both compounds display unique intramolecular hydrogen bonding patterns and form distinct crystal packing arrangements influenced by these interactions. []

N-(2-Bromo-phenyl)-2-hydroxy-benzamide & Derivatives

Compound Description: N-(2-Bromo-phenyl)-2-hydroxy-benzamide and its derivatives, including esters, hydrazides, and hydrazones, were synthesized using microwave irradiation. These compounds were evaluated for their antifungal activity against Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae. Notably, N-(2-bromo-phenyl)-2-hydroxy-benzamide and N-(2-bromo-phenyl)-2-(4-dimethylamino-benzylidene-hydrazinocarbonylmethoxy)-benzamide displayed the most potent inhibition against S. cerevisiae. []

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171)

Compound Description: JC-171 is a hydroxyl-sulfonamide analogue designed as a potential therapeutic agent for multiple sclerosis. It selectively inhibits the NLRP3 inflammasome, reducing the release of interleukin-1β (IL-1β) in vitro and in vivo. JC-171 also demonstrates a significant delay in the progression of experimental autoimmune encephalomyelitis (EAE), a mouse model of MS. []

3-(3-[18F]fluoropropoxy)-4-(benzyloxy)-N-((1-dimethylaminocyclopentyl)methyl)-5-methoxybenzamide ([18F]3)

Compound Description: [18F]3 is a radiolabeled analogue of a selective and potent GlyT2 antagonist. It was designed as a potential PET radiotracer for in vivo assessment of the glycine transporter GlyT-2. []

(E)-1-(4-Aminophenyl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one

Compound Description: This compound features a benzyloxy group attached to a phenyl ring, similar to 4-(benzyloxy)-N-[2-(difluoromethoxy)phenyl]benzamide. It crystallizes with two independent molecules in the asymmetric unit, demonstrating an E conformation about the C=C bond of the prop-2-en-1-one unit. The crystal packing is stabilized by N—H⋯O hydrogen bonds and other intermolecular interactions. []

N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide

Compound Description: This compound, synthesized through a six-step process, demonstrates potential antitumor activities. Its structure features a butoxy group at the para position of the benzamide ring, showcasing the exploration of alkoxy substituents in this position. []

4-(Acetylamino)-N-(2-aminophenyl)benzamide (CI-994)

Compound Description: CI-994 is an antitumor agent that functions as a histone deacetylase (HDAC) inhibitor. It causes histone hyperacetylation in living cells, particularly targeting HDAC-1 and HDAC-2, without affecting histone acetyltransferase GCN5 activity. CI-994 induces rapid and time- and dose-dependent hyperacetylation of histone H3 in HCT-8 colon carcinoma cells. []

N-(2-(2-Benzilidenehydrazinecarbonyl)phenyl)benzamides

Compound Description: This series of compounds, derived from anthranilic acid, was investigated for their cytotoxic and antioxidant activities. Notably, N-(2-(2-(2-hydroxybenzylidene)hydrazinecarbonyl)phenyl)benzamide (3c) exhibited the highest inhibitory activity against human lung cancer cell line A549. Conversely, N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarbonyl)phenyl)benzamide (3f) displayed the strongest antioxidant activity. []

N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl)benzamides

Compound Description: This series of compounds exhibits inhibitory activity against H+/K+-ATPase, making them potential antiulcer agents. A quantitative structure-activity relationship (QSAR) study was performed on 37 derivatives to understand the relationship between their structures and inhibitory activity. The study revealed that increasing Log D, Shadow_XZ, and SC 2 values, while reducing Shadow_Z length, enhanced their inhibitory potency. []

Bis{1-[4-(benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dionato(1−)}dipyridinecobalt(II)

Compound Description: This compound is a cobalt(II) complex featuring two 1-[4-(benzyloxy)phenyl]-4,4,4-trifluorobutane-1,3-dionate(1−) ligands and two pyridine ligands. The cobalt ion exhibits a distorted octahedral geometry. []

4-Methoxy-N-{2-[3-(Methylamino)heptyl]phenyl}benzamide

Compound Description: This compound is an antiarrhythmic compound structurally related to encainide. []

3-(4-(Benzyloxy)Phenyl)-2-Hydroxy Methyl Propionate

Compound Description: This compound was synthesized from D,L-tyrosine through a multistep process involving alkylation, deamination, esterification, hydrogenation, and bromination. []

N-oxide of 4-methoxy-N-(2-(2-(1-methyl-2-piperidyl)ethyl)phenyl)benzamide

Compound Description: This compound is an N-oxide derivative of a benzamide. It exhibits antiarrhythmic activity with reduced toxicity and improved water solubility compared to its corresponding tertiary amine. []

Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate

Compound Description: This compound was synthesized using a unique Umpolung Amide Synthesis, starting from an (R)-bromonitroalkane. []

3-[4-(2-Fluorobenzoyl)Piperazine-1-Carbonyl]-N-[3-(Trifluoromethyl)Phenyl]Benzamide

Compound Description: This benzamide derivative demonstrates potent anti-tubercular activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. Molecular docking studies revealed its high affinity for the enzyme enoyl-[acyl-carrying protein]-reductase (NADH) (InhA), a crucial target for anti-tuberculosis drugs. []

N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide (6)

Compound Description: Compound 6, a naphthol derivative, was synthesized using a three-component system and subsequent reaction with 3,5-dinitrobenzoic acid. The compound's structure features a benzamide moiety connected to a naphthalene ring system through an ethylene diamine linker. []

N-(2-Dimethylaminoethyl)-N-((un)substituted phenyl-2-(4-methyl/methoxy-phenoxymethyl)benzamide hydrochlorides

Compound Description: This series of benzamide derivatives was synthesized and evaluated for their antimicrobial and anti-biofilm activities. The compounds demonstrated promising activity against various Gram-positive and Gram-negative bacteria and yeasts. Notably, benzamides with halogenated moieties exhibited the most potent antimicrobial effects. []

1-[4-(Difluoromethoxy)phenyl]-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide

Compound Description: This compound features a difluoromethoxy group at the para position of a phenyl ring, which is connected to a 1,2,4-triazole ring. The crystal structure reveals a conformation stabilized by intermolecular N—H⋯N hydrogen bonds. []

N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazole-2yl)amino)phenyl)thiazolidine-3-yl)benzamide (TH08)

Compound Description: This benzamide derivative, TH08, demonstrated potent antitumor activity against Ehrlich ascites carcinoma (EAC) in Swiss albino mice. It significantly reduced tumor weight, increased survival duration, and inhibited tumor cell growth. Moreover, TH08 displayed a favorable hematological profile compared to the standard drug bleomycin. []

4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate

Compound Description: This benzamide derivative crystallizes as a monohydrate and features a piperidine ring linked to the benzamide nitrogen through an ethyl bridge. Its crystal structure is characterized by O—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds involving the water molecule, creating a double-stranded chain motif. []

N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)benzamide derivatives

Compound Description: This series of thiazolidinone derivatives containing a benzamide moiety was synthesized and tested for antimicrobial activity. Compounds with electron-donating groups like hydroxyl, amino, and methoxy groups on the phenyl ring showed enhanced antimicrobial effects. []

N-(4-methylphenyl)-2-(3-nitrobenzamide)benzamide

Compound Description: This bis-amide compound, synthesized via a rapid ring-opening reaction, features two benzamide moieties linked together. Its crystal structure reveals intermolecular N—H···O and C—H···O hydrogen bonds, contributing to its stability. []

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide (AN-024)

Compound Description: AN-024, a complex benzamide derivative, is prepared through a multi-step synthesis starting from 4-methyl-2-nitroaniline. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Compound Description: This compound, closely related to the leukemia drug Imatinib, exhibits a specific inhibitory effect on tyrosine kinases. []

N-[2-hydroxy-6-(4-methoxybenzamido)phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide (darexaban, YM150)

Compound Description: Darexaban is a potent and orally available factor Xa inhibitor currently under clinical development for thromboembolic diseases. It is rapidly metabolized into its active glucuronide conjugate, YM-222714, which contributes to its potent anticoagulant activity in plasma. []

N-(2-(substituted benzothiazol-2-carbamoyl) substituted phenyl-4-fluoro benzamide derivatives

Compound Description: This series of diamide compounds contains fluorine and benzothiazole moieties and exhibits antiviral and antitumor activities. []

Dichlororuthenium

Compound Description: This ruthenium complex incorporates a benzamide moiety linked to a ruthenium center coordinated by a bexarotene tether and a PTA ligand. This structural design is analogous to RAPTA antitumor complexes and is intended for investigating antiproliferative activity against cancer cell lines. []

3(5)-(4-(benzyloxy)phenyl)-5(3)-(furan-2-yl)-1H-pyrazole

Compound Description: This compound features a 4-(benzyloxy)phenyl group attached to a pyrazole ring, which also bears a furan substituent. Its ESI-MS spectra indicate the formation of dimers stabilized by intermolecular N—H…N hydrogen bonds. []

(E)-4-[4-(Benzyloxy)-3-ethoxybenzylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Compound Description: This compound features a 4-(benzyloxy)-3-ethoxybenzylidene group linked to a pyrazolone ring. Its crystal structure reveals various intermolecular interactions, including C—H⋯N and C—H⋯O hydrogen bonds, contributing to the crystal packing stability. []

(E)-4-[4-(Benzyloxy)-3-methoxybenzylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Compound Description: This compound is structurally similar to compound 30, differing only in the alkoxy substituent on the benzylidene ring (methoxy instead of ethoxy). The central benzene ring displays significant twisting relative to the pyrazole ring and the terminal phenyl rings. []

Diacetato{4′-[4-(benzyloxy)phenyl]-2,2′:6′,2′′-terpyridine}zinc(II)

Compound Description: This zinc(II) complex features a tridentate N-chelating terpyridine ligand with a 4-(benzyloxy)phenyl substituent and two acetate anions. The zinc ion adopts a trigonal-bipyramidal coordination geometry. []

2-Benzoylamino-N-phenyl-benzamide Derivatives

Compound Description: This series of compounds, synthesized using Keggin-type heteropolyacids as catalysts under microwave irradiation, was evaluated for antibacterial and antifungal activities. The compounds demonstrated inhibitory effects against the growth of various bacteria and fungi. []

N-[2-Benzyloxy-5-(2-oxiranyl)phenyl]formamide

Compound Description: This compound is a key intermediate in the formal synthesis of formoterol, a drug used in the treatment of asthma and COPD. The synthesis involves a series of steps, including nitration, benzylation, bromination, reduction, and epoxidation. []

1-[4-(Difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

Compound Description: This compound features a difluoromethoxy group on a phenyl ring linked to a 1,2,4-triazole ring, similar to compound 19. The crystal structure shows two independent molecules with slight conformational differences. Both molecules exhibit intramolecular N—H⋯N and C—H⋯O hydrogen bonds, and the crystal packing is stabilized by various intermolecular interactions. []

Properties

Product Name

4-(benzyloxy)-N-[2-(difluoromethoxy)phenyl]benzamide

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-4-phenylmethoxybenzamide

Molecular Formula

C21H17F2NO3

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C21H17F2NO3/c22-21(23)27-19-9-5-4-8-18(19)24-20(25)16-10-12-17(13-11-16)26-14-15-6-2-1-3-7-15/h1-13,21H,14H2,(H,24,25)

InChI Key

FLFPPPWFYWHZDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.